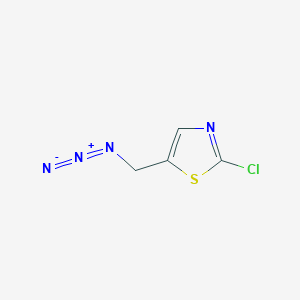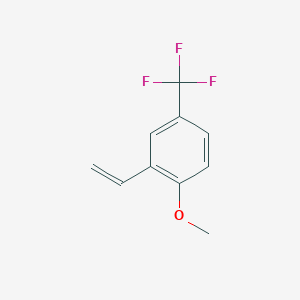
4-(Pyrrolidin-2-ylmethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-2-ylmethyl)quinoline is a heterocyclic compound that features a quinoline core structure with a pyrrolidine ring attached via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-2-ylmethyl)quinoline typically involves the construction of the quinoline core followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent to form the quinoline ring. The pyrrolidine ring can then be introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient formation of the desired product. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to make the process more sustainable .
化学反应分析
Types of Reactions: 4-(Pyrrolidin-2-ylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline or pyrrolidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the quinoline or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
4-(Pyrrolidin-2-ylmethyl)quinoline has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a scaffold for drug design, particularly in the development of new therapeutic agents.
作用机制
The mechanism of action of 4-(Pyrrolidin-2-ylmethyl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial DNA replication, thereby exhibiting antibacterial properties. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Quinoline: A parent compound with a similar core structure but lacking the pyrrolidine moiety.
Pyrrolidine: A simple heterocyclic compound that forms part of the structure of 4-(Pyrrolidin-2-ylmethyl)quinoline.
Quinolone: A related compound with a similar quinoline core but different functional groups.
Uniqueness: this compound is unique due to the presence of both the quinoline and pyrrolidine rings, which confer distinct chemical and biological properties.
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
4-(pyrrolidin-2-ylmethyl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-2-6-14-13(5-1)11(7-9-16-14)10-12-4-3-8-15-12/h1-2,5-7,9,12,15H,3-4,8,10H2 |
InChI 键 |
RTVGHRVNFFTDRK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CC2=CC=NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)



